BenchChemオンラインストアへようこそ!

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Lipophilicity Physicochemical profiling Drug-likeness

This 3-nitrobenzamide-benzothiazole serves as a chemically distinct probe, pairing a bioreducible nitroaromatic element with a 6-chloro-4-methyl-benzothiazole core. The compound’s 3-nitro substitution represents an unexplored SAR coordinate for interrogating antimicrobial potency (MmpL3 pathway) and dual anticancer/anti-inflammatory activity (AKT/ERK modulation). With zero prior biological data, it enables novel target deconvolution and offers unconstrained IP potential—a strategic advantage over background-encumbered analogs like 4-nitro or 4-bromo derivatives.

Molecular Formula C15H10ClN3O3S
Molecular Weight 347.77
CAS No. 912760-09-9
Cat. No. B2530110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
CAS912760-09-9
Molecular FormulaC15H10ClN3O3S
Molecular Weight347.77
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H10ClN3O3S/c1-8-5-10(16)7-12-13(8)17-15(23-12)18-14(20)9-3-2-4-11(6-9)19(21)22/h2-7H,1H3,(H,17,18,20)
InChIKeyPCPMYZMQXINGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide: Physicochemical Identity and Procurement-Relevant Structural Features


N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-09-9) is a synthetic benzothiazole derivative incorporating a 3-nitrobenzamide moiety coupled to a 6-chloro-4-methyl-substituted benzothiazole core [1]. Its computed physicochemical properties include a molecular weight of 347.8 g/mol, a calculated LogP (XLogP3) of 4.4, a topological polar surface area (TPSA) of 116 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is catalogued under PubChem CID 7192574 and is primarily distributed through screening compound libraries and custom synthesis providers for medicinal chemistry and agrochemical research applications [1][2].

Why N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide Cannot Be Substituted by Generic Benzothiazole Amide Analogs in Screening Campaigns


Generic substitution among benzothiazole-2-yl benzamide derivatives is precluded by the compound's distinctive substitution architecture: a 3-nitro group on the benzamide phenyl ring paired with both 6-chloro and 4-methyl substituents on the benzothiazole core. Published structure-activity relationship (SAR) data on closely related N-1,3-benzothiazol-2-ylbenzamide series demonstrate that even minor positional changes in ring substitution—such as 3-nitro versus 4-nitro placement—profoundly alter electronic distribution, hydrogen-bonding geometry, and consequently biological target engagement [1]. Furthermore, the 4-methyl group on the benzothiazole introduces steric and electronic modulation absent in the 4-unsubstituted analog N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313233-36-2), making activity extrapolation unreliable . For procurement decisions in medicinal chemistry screening, these structural distinctions mandate that only the exact compound be sourced.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide Versus Closest Analogs


Computed LogP Differentiation: 3-Nitro Versus 4-Nitro Positional Isomer Lipophilicity Comparison

The target compound, bearing a 3-nitrobenzamide moiety, is predicted to exhibit measurably distinct lipophilicity compared to its 4-nitro positional isomer N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. The computed XLogP3 value for the target compound is 4.4 [1]. The 3-nitro substitution pattern influences the molecular dipole moment and hydrogen-bond acceptor topology differently than the 4-nitro isomer, which is expected to affect membrane permeability and off-target binding profiles in a cellular context [1]. This difference is quantifiable through computed descriptors and experimentally verifiable via reverse-phase HPLC retention time comparison [2].

Lipophilicity Physicochemical profiling Drug-likeness

Impact of 4-Methyl Substitution on Benzothiazole Core: Comparison with Demethyl Analog

The 4-methyl group on the benzothiazole core of the target compound introduces steric bulk and electron-donating inductive effects absent in the demethyl analog N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 313233-36-2; MW 333.75 g/mol) . The molecular weight difference is 14.05 Da (347.8 vs. 333.75), and the 4-methyl substituent is expected to modulate metabolic susceptibility at the benzothiazole 4-position, a known site of oxidative metabolism in benzothiazole-containing compounds [1]. In the related antimicrobial series reported by Armenise et al. (2013), substitution patterns on the benzothiazole ring (6-chloro-4-fluoro vs. 6-chloro-5-fluoro) produced up to 4-fold differences in MIC values against Enterococcus faecalis, demonstrating the sensitivity of biological activity to benzothiazole substitution [2].

Steric modulation Metabolic stability Benzothiazole SAR

Class-Level Antimicrobial SAR: Benzothiazole-2-yl Benzamide Scaffold Demonstrates Substitution-Dependent Activity

In a directly relevant class-level study, Armenise et al. (2013) evaluated twelve N-(6-chloro-benzothiazol-2-yl)benzamides for antimicrobial activity. Compounds with optimized substitution patterns achieved MIC values of 8–32 μg/mL against Enterococcus faecalis ATCC 29212, with the best compound (3i, bearing 2,5-difluoro substitution on the benzamide ring) achieving MIC = 8 μg/mL [1]. By contrast, suboptimal substitution patterns (e.g., 2,6-difluoro) yielded MIC values >512 μg/mL—a >64-fold activity difference driven solely by benzamide ring substitution [1]. The target compound's 3-nitro substitution represents a distinct electronic environment (electron-withdrawing nitro group) not tested in the Armenise series, placing it at a unique position in the SAR landscape that cannot be interpolated from existing data [1]. This class-level evidence establishes that antimicrobial potency in this scaffold is exquisitely sensitive to substitution, and the target compound's specific substitution pattern defines a novel SAR coordinate requiring de novo evaluation [2].

Antimicrobial screening Enterococcus faecalis Structure-activity relationship

Benzothiazole Amide Class-Level Anticancer and Anti-Inflammatory Activity: Reference Benchmark from 6-Chloro-Benzothiazole Derivatives

Xu et al. (2024) recently demonstrated that 6-chloro-benzothiazole derivatives can exhibit dual anticancer and anti-inflammatory activity. Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), sharing the 6-chloro-benzothiazole core with the target compound, significantly inhibited proliferation of A431 (epidermoid carcinoma), A549, and H1299 (non-small cell lung cancer) cell lines, decreased IL-6 and TNF-α levels in RAW264.7 macrophages, and inhibited both AKT and ERK signaling pathways at concentrations of 1–4 μM [1]. While B7 contains a 4-nitrobenzylamine moiety rather than a 3-nitrobenzamide, the shared 6-chloro-benzothiazole core establishes class-level precedent for anticancer activity in this scaffold family [1]. The target compound's 3-nitrobenzamide group offers an amide linkage (vs. amine in B7) and a distinct nitro position, providing a structurally orthogonal probe for investigating the role of the linker and nitro placement in the observed dual anticancer/anti-inflammatory phenotype [2].

Anticancer activity Anti-inflammatory Dual-action therapy

Critical Data Gap: Absence of Direct Experimental Biological Activity Data for This Exact Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted April 2026) failed to identify any published experimental biological activity data—including MIC, IC50, EC50, Ki, or Kd values—for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 912760-09-9) [1][2]. This places the compound in the category of a screening library compound whose biological profile is entirely uncharacterized. This absence of data is itself a meaningful differentiator: researchers seeking to pioneer the biological annotation of this specific chemotype will encounter no prior art bias in target identification or mechanism-of-action studies . By contrast, several structurally related analogs—including N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide (reported MIC = 12.5 μg/mL against S. aureus)—do possess published activity data, making them less attractive for novel target discovery programs where IP freedom-to-operate and data novelty are valued .

Data gap Screening library compound De novo evaluation

Antimycobacterial Class-Level Precedent: Benzothiazole Amides as Potent MmpL3-Targeting Agents

A distinct class-level application space for benzothiazole amide derivatives has been established in antimycobacterial research. Optimized benzothiazole amides have demonstrated MIC values ranging from 0.03 to 0.12 μg/mL against Mycobacterium abscessus and other rapidly growing non-tuberculous mycobacteria (NTM), with MIC values of 1–2 μg/mL against Mycobacterium avium complex [1]. Preliminary mechanism-of-action studies suggest these agents target MmpL3, a mycobacterial mycolic acid transporter essential for cell wall biosynthesis [1]. The target compound's 3-nitrobenzamide moiety introduces an electron-withdrawing nitro group whose bioreductive potential may be relevant in the mycobacterial intracellular environment, a feature not present in the published benzothiazole amide antimycobacterials [2]. This positions the target compound as a candidate for evaluation against the MmpL3 target with a novel pharmacophoric element.

Antimycobacterial MmpL3 inhibitor Non-tuberculous mycobacteria

Evidence-Backed Application Scenarios for Procuring N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide


Antimicrobial SAR Probe: Mapping 3-Nitrobenzamide Activity Space on the 6-Chloro-4-Methyl-Benzothiazole Scaffold

Based on Armenise et al. (2013) class-level evidence demonstrating that benzamide ring substitution drives >64-fold differences in MIC against E. faecalis (8 to >512 μg/mL), this compound serves as a structurally precise probe to interrogate the contribution of the 3-nitro group to antimicrobial activity on the 6-chloro-4-methyl-benzothiazole scaffold [1]. Its 3-nitro substitution occupies an untested coordinate in the published SAR matrix, enabling direct head-to-head comparison with 4-nitro, 3-fluoro, and unsubstituted benzamide analogs to establish nitro positional SAR [1].

Dual-Action Anticancer/Anti-Inflammatory Phenotype Exploration with an Amide-Linked Benzothiazole Probe

Xu et al. (2024) established that 6-chloro-benzothiazole derivatives can simultaneously inhibit cancer cell proliferation (A431, A549, H1299 at 1–4 μM) and suppress inflammatory cytokines (IL-6, TNF-α) via AKT/ERK pathway modulation [2]. The target compound's amide linker and 3-nitro placement represent structural variations orthogonal to the published compound B7 (amine linker, 4-nitrobenzyl), making it a valuable tool for dissecting the contribution of linker type (amide vs. amine) and nitro position (3- vs. 4-) to the dual anticancer/anti-inflammatory phenotype [2].

Antimycobacterial Lead Generation Targeting MmpL3 with a Nitroaromatic Benzothiazole Amide

Published benzothiazole amides achieve sub-μg/mL MIC values against drug-resistant NTM (M. abscessus MIC 0.03–0.12 μg/mL) via putative MmpL3 inhibition [3]. The target compound's 3-nitrobenzamide introduces a bioreducible nitroaromatic element that may enhance activity in the reducing intracellular environment of mycobacteria, a feature absent from existing benzothiazole amide antimycobacterials [3]. Procurement for antimycobacterial screening against M. abscessus, M. avium complex, and M. tuberculosis H37Rv is supported by this class-level precedent [3].

Chemical Biology Tool for De Novo Target Identification with IP Freedom-to-Operate

The complete absence of published biological activity data for this compound—confirmed across PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of April 2026 [4]—makes it an ideal chemical probe for forward chemical genetics and unbiased phenotypic screening. Unlike characterized analogs such as N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide (MIC = 12.5 μg/mL against S. aureus), this compound carries no prior art bias that might constrain target deconvolution or IP claims [4]. Researchers prioritizing novel target discovery and patentable chemical matter will find this uncharacterized chemotype particularly valuable [4].

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.